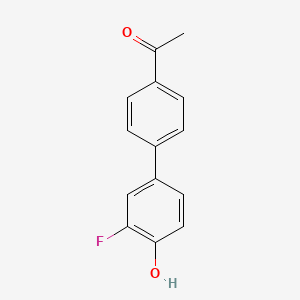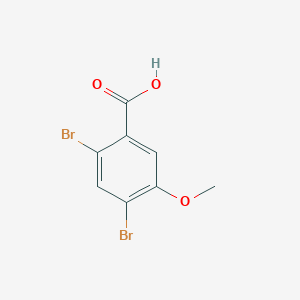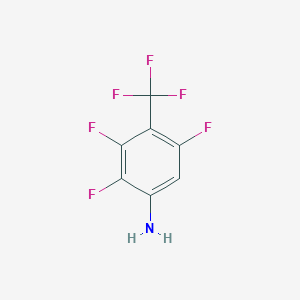
4-(4-Acetylphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetylphenyl)-2-fluorophenol, 95% (4-AP-2-FP) is a synthetic chemical compound that belongs to the family of phenols. It is a white powder with a melting point of 113-115°C and a molecular weight of 243.25 g/mol. 4-AP-2-FP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(4-Acetylphenyl)-2-fluorophenol, 95% is used in a variety of scientific research applications. It is used as a substrate in enzyme assays, as a fluorescent probe for imaging, and as a reagent in organic synthesis. It is also used in the study of protein-protein interactions and in the development of inhibitors of enzymes.
Wirkmechanismus
4-(4-Acetylphenyl)-2-fluorophenol, 95% is a reversible inhibitor of enzymes such as cytochrome P450 and monoamine oxidase. It acts by binding to the active site of the enzyme and blocking the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and lipids. In addition, 4-(4-Acetylphenyl)-2-fluorophenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Acetylphenyl)-2-fluorophenol, 95% in laboratory experiments include its high purity and its ability to inhibit enzymes. The main limitation of 4-(4-Acetylphenyl)-2-fluorophenol, 95% is that it is a reversible inhibitor, meaning that it can be reversed by the addition of a competing substrate.
Zukünftige Richtungen
For 4-(4-Acetylphenyl)-2-fluorophenol, 95% include further research into its effects on enzymes, its potential as an inhibitor of drug metabolism, and its potential as an anti-inflammatory and anti-cancer agent. Additionally, further research is needed to explore the potential of 4-(4-Acetylphenyl)-2-fluorophenol, 95% as a fluorescent probe for imaging.
Synthesemethoden
4-(4-Acetylphenyl)-2-fluorophenol, 95% is synthesized by a reaction between 4-acetylphenol and 2-fluorobenzoyl chloride. The reaction is carried out in a solvent such as dichloromethane and is catalyzed by an acid such as p-toluenesulfonic acid. The reaction produces 4-(4-Acetylphenyl)-2-fluorophenol, 95% in a yield of up to 95%.
Eigenschaften
IUPAC Name |
1-[4-(3-fluoro-4-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEUAXHYRAFURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559712 |
Source


|
| Record name | 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-fluorophenol | |
CAS RN |
117339-55-6 |
Source


|
| Record name | 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)


